molecular formula C13H18N2O2 B12607920 3-Phenylpropyl pyrazolidine-1-carboxylate CAS No. 648958-32-1

3-Phenylpropyl pyrazolidine-1-carboxylate

Cat. No.: B12607920
CAS No.: 648958-32-1
M. Wt: 234.29 g/mol
InChI Key: VCADTDWFQYLYJJ-UHFFFAOYSA-N
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Description

3-Phenylpropyl pyrazolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a pyrazolidine ring fused with a phenylpropyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl pyrazolidine-1-carboxylate typically involves the reaction of pyrazolidine with phenylpropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrazolidine reacts with 3-phenylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl pyrazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolidine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium bor

Properties

CAS No.

648958-32-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-phenylpropyl pyrazolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c16-13(15-10-5-9-14-15)17-11-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

InChI Key

VCADTDWFQYLYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNN(C1)C(=O)OCCCC2=CC=CC=C2

Origin of Product

United States

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